tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16523329
InChI: InChI=1S/C12H20N2O3/c1-11(2,3)17-10(15)14-9-12(8-13)4-6-16-7-5-12/h4-7,9H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C12H20N2O3
Molecular Weight: 240.30 g/mol

tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate

CAS No.:

Cat. No.: VC16523329

Molecular Formula: C12H20N2O3

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate -

Specification

Molecular Formula C12H20N2O3
Molecular Weight 240.30 g/mol
IUPAC Name tert-butyl N-[(4-cyanooxan-4-yl)methyl]carbamate
Standard InChI InChI=1S/C12H20N2O3/c1-11(2,3)17-10(15)14-9-12(8-13)4-6-16-7-5-12/h4-7,9H2,1-3H3,(H,14,15)
Standard InChI Key QBPJZPDBBXLCCN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1(CCOCC1)C#N

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name tert-butyl N-[(4-cyanooxan-4-yl)methyl]carbamate reflects its molecular architecture. The core structure consists of a tetrahydropyran (oxane) ring substituted at the 4-position with both a cyano group (-CN) and a methylcarbamate moiety. The Boc group (tert-butyloxycarbonyl) serves as a protective moiety for the amine functionality, a strategy widely employed in peptide synthesis and drug development .

Molecular Formula and Weight

The molecular formula is C₁₂H₂₀N₂O₃, derived as follows:

  • Oxane ring (C₅H₉O): Provides the cyclic ether backbone.

  • Cyano group (CN): Introduces polarity and reactivity.

  • Boc-protected methylamine (C₆H₁₁NO₂): Adds steric bulk and stability.
    The calculated molecular weight is 240.30 g/mol, consistent with carbamate derivatives of similar complexity .

Stereochemical Considerations

Synthesis and Reaction Pathways

The synthesis of tert-butyl N-[(4-cyanooxan-4-yl)methyl]carbamate likely follows established carbamate protection protocols, analogous to methods used for related compounds .

Key Synthetic Steps

  • Formation of 4-Cyanooxan-4-ylmethylamine:

    • Cyclization of 4-cyano-4-(aminomethyl)tetrahydropyran via acid-catalyzed ring closure.

    • Alternative route: Nucleophilic substitution of 4-bromooxane with cyanide, followed by reductive amination .

  • Boc Protection:

    • Reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or Cs₂CO₃) .

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.40–3.80 (m, 4H, oxane OCH₂), 4.05 (s, 2H, NCH₂), 2.50–2.70 (m, 4H, oxane CH₂CN).

  • IR (cm⁻¹): 1680–1720 (C=O carbamate), 2240 (C≡N), 1250–1300 (C-O ether) .

Physicochemical Properties

While experimental data for this specific compound are unavailable, trends from analogous Boc-protected amines suggest:

PropertyValue (Predicted)Comparable CompoundSource
Melting Point95–100°Ctert-Butyl 4-formylbenzylcarbamate
LogP (Octanol-Water)1.8 ± 0.3tert-Butyl (4-methylpiperidin-4-yl)carbamate
Solubility in DMSO>50 mg/mLtert-Butyl 4-bromobenzylcarbamate

The cyano group enhances polarity compared to non-cyano analogs, improving solubility in polar aprotic solvents like DMF or acetonitrile .

Applications in Organic Synthesis

Amine Protection-Deprotection Strategies

The Boc group in this compound serves as a transient protective moiety, enabling selective functionalization of secondary amine sites in multistep syntheses. Deprotection under acidic conditions (e.g., HCl/dioxane) regenerates the free amine without disrupting the oxane ring .

Intermediate in Heterocyclic Chemistry

The 4-cyanooxane scaffold is a precursor to:

  • Tetrahydroisoquinolines: Via intramolecular cyclization reactions.

  • Spirocyclic Compounds: By reacting the cyano group with Grignard reagents .

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